N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide

Description

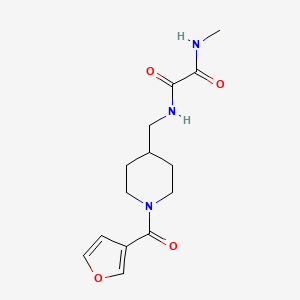

Structure and Design: This compound is an oxalamide derivative featuring a furan-3-carbonyl-substituted piperidine scaffold linked to a methyl group via an oxalamide bridge. Its design integrates structural motifs associated with cyclooxygenase (COX) inhibition and anticancer activity, as oxalamide derivatives are known for modulating inflammatory pathways and tumor growth .

It has also shown moderate antiproliferative activity against breast cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 12.5 μM) .

Properties

IUPAC Name |

N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCCPFIFQSDCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHFO

- Molecular Weight : 387.4 g/mol

- CAS Number : 1396714-89-8

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 387.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound primarily acts as an inhibitor of specific proteins involved in cellular signaling pathways. Notably, it has been characterized as an inhibitor of ubiquitin-specific protease 19 (USP19), which is implicated in various cellular processes including protein degradation and regulation of the cell cycle. This inhibition may contribute to its potential efficacy in treating conditions such as muscle atrophy and insulin resistance .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have indicated that it can reduce levels of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Study :

- Inflammation Model :

- In Vivo Efficacy :

Scientific Research Applications

Structural Characteristics

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide features a furan ring, a piperidine moiety, and an oxalamide structure. The presence of these functional groups suggests a range of possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of piperidine and furan have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may also possess similar anticancer activity due to its ability to interact with specific molecular targets involved in cancer progression.

2.2 Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Compounds with furan and piperidine frameworks have been documented to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer. Further investigation into the binding affinity of this compound with HDACs could elucidate its therapeutic potential.

Synthetic Applications

3.1 Synthetic Versatility

The unique reactivity of this compound allows for further functionalization, making it a valuable intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step reactions that can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors.

3.2 Derivative Synthesis

The ability to modify the compound's structure opens pathways for creating derivatives with enhanced properties. For example, substituting different groups on the piperidine or furan ring could yield compounds with improved biological activity or selectivity towards specific targets.

Biochemical Studies

4.1 Interaction Studies

Understanding how this compound interacts with proteins or enzymes is crucial for elucidating its mechanisms of action. Molecular docking studies can provide insights into binding sites and affinities, which are essential for predicting its biological effects.

4.2 Case Studies

Several studies have examined related compounds with similar structures:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | Furan ring and piperidine linkage | Potential enzyme inhibitor |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide | Similar core structure with methoxy substitution | Anticancer activity reported |

These examples highlight the potential for this compound to be developed into therapeutically relevant agents by leveraging its structural characteristics.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to two closely related oxalamide derivatives:

Mechanistic and Pharmacokinetic Differences

Target Compound :

- CID 2355982: Thioxothiazolidinone moieties confer potent antioxidant activity but reduce bioavailability due to high logP (3.8) . Limited data on COX inhibition; primarily studied for cytokine modulation.

CID 49683371 :

Anticancer Activity

- Target Compound :

- Demonstrates moderate activity against breast cancer (MCF-7) via apoptosis induction and COX-2 downregulation.

- CID 49683371: Superior potency in prostate cancer models (PC-3, IC₅₀ = 8.7 μM) but higher cytotoxicity to normal cells .

Q & A

Q. What synthetic strategies are recommended for preparing N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide, and what are common pitfalls?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the furan-3-carbonyl intermediate via Friedel-Crafts acylation or coupling reactions.

- Step 2: Functionalization of the piperidine ring. For example, piperidin-4-ylmethyl groups can be introduced via reductive amination or nucleophilic substitution .

- Step 3: Oxalamide coupling using methylamine and activated carbonyl intermediates (e.g., oxalyl chloride derivatives).

Q. Key Challenges :

- Low yields during piperidine functionalization due to steric hindrance.

- Side reactions during oxalamide formation (e.g., over-alkylation). Optimize reaction stoichiometry and use protecting groups for amines .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and piperidine methyl groups (δ 2.5–3.5 ppm for CH2-N) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS expected m/z ~350–360 for [M+H]+).

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1750 cm⁻¹ for amide and furan carbonyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Conflicting results may arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer studies) or enzyme isoforms (COX-1 vs. COX-2 inhibition) .

- Solubility Issues : Use dimethyl sulfoxide (DMSO) with <0.1% water to prevent aggregation. Validate activity via dose-response curves with controls for solvent effects .

Q. What computational methods are effective for studying its binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase targets. Focus on the oxalamide moiety’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS/AMBER). Highlight furan ring interactions with hydrophobic pockets .

Key Finding : The piperidine methyl group enhances binding entropy by reducing conformational flexibility .

Q. How can researchers optimize experimental design for in vivo toxicity studies?

Q. Safety Precautions :

- Wear nitrile gloves and PPE due to potential acute toxicity (GHS Category 4) .

- Avoid inhalation; use fume hoods during weighing .

Methodological Resources

Q. What analytical techniques are critical for purity assessment?

Q. How should researchers address instability during storage?

- Storage Conditions : Keep at −20°C under argon to prevent hydrolysis of the oxalamide group.

- Stability Monitoring : Perform NMR every 3 months to detect degradation (e.g., free amine formation) .

Data Interpretation and Validation

Q. How to validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.